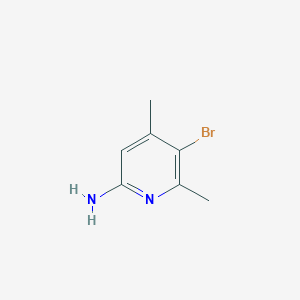

5-Bromo-4,6-dimethylpyridin-2-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRMYMFNSHASRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1Br)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452572 | |

| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89856-44-0 | |

| Record name | 5-Bromo-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4,6-dimethylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 4,6 Dimethylpyridin 2 Amine

Regioselective Bromination Strategies for Pyridinamine Precursors

Achieving site-specific bromination on a pyridine (B92270) ring, which is an electron-deficient system, presents a significant chemical challenge. nih.gov The electronic nature of the pyridine ring makes it less susceptible to electrophilic aromatic substitution compared to benzene, often requiring harsh conditions that can lead to a mixture of products. nih.govchemrxiv.orgnih.gov Therefore, developing strategies for regioselective bromination is crucial for the efficient synthesis of precursors to 5-Bromo-4,6-dimethylpyridin-2-amine.

One effective strategy involves the direct bromination of a pre-existing dimethylpyridinamine scaffold. For instance, the bromination of 2,4-dimethylpyridin-3-amine (B86116) can be controlled to yield a specific bromo-isomer that can then be further manipulated. A documented procedure involves treating 2,4-dimethylpyridin-3-amine with bromine in a suitable solvent like dichloromethane (B109758) (DCM). chemicalbook.com The reaction is typically initiated at a low temperature (0 °C) and then allowed to proceed at room temperature for an extended period to ensure completion. chemicalbook.com This method results in the formation of 6-bromo-2,4-dimethyl-pyridin-3-amine with a high yield. chemicalbook.com The purification of the product is generally achieved through column chromatography. chemicalbook.com

Table 1: Reaction Protocol for Bromination of 2,4-dimethylpyridin-3-amine

| Parameter | Condition | Source |

| Starting Material | 2,4-dimethylpyridin-3-amine | chemicalbook.com |

| Reagent | Bromine (Br₂) | chemicalbook.com |

| Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Temperature | 0 °C to 25 °C | chemicalbook.com |

| Reaction Time | 12 hours | chemicalbook.com |

| Workup | Aqueous Na₂S₂O₃ quench, pH adjustment with NaHCO₃, extraction with DCM | chemicalbook.com |

| Purification | Column Chromatography (Silica gel, Petroleum ether: Ethyl acetate) | chemicalbook.com |

| Product | 6-bromo-2,4-dimethyl-pyridin-3-amine | chemicalbook.com |

| Yield | 75.3% | chemicalbook.com |

Electrochemical methods offer a sustainable and controllable alternative for the regioselective bromination of pyridine derivatives. nih.gov These protocols can operate under mild conditions without the need for harsh oxidants. nih.gov By introducing specific directing groups onto the pyridine ring, the regioselectivity of the bromination can be precisely controlled. nih.gov For example, a facile and sustainable electrochemical bromination protocol has been developed that utilizes inexpensive and safe bromine salts to achieve meta-bromination of pyridines. nih.gov

Another advanced application is the electrochemical electrophilic bromination/spirocyclization of N-benzyl-acrylamides. rsc.org In this paired electrolysis method, low concentrations of bromine are generated from both cathodic reduction and anodic oxidation, acting as an electrophile to facilitate the reaction. rsc.org These examples highlight the potential of electrosynthesis to provide greener and more efficient pathways for creating brominated heterocyclic compounds.

The choice of halogenating agent is critical for controlling the position and degree of bromination on the pyridine ring. While elemental bromine can be used, it often requires high temperatures and can lead to a mixture of mono- and di-bromo isomers that are difficult to separate. google.com Milder and more selective brominating agents are therefore preferred in modern synthesis.

N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are commonly employed as effective brominating agents for pyridine derivatives. google.com The synthesis of this compound can be achieved by brominating 4,6-dimethylpyridin-2-amine with NBS in a polar solvent. Careful control of stoichiometry (typically 1.1–1.3 equivalents of NBS) and reaction time is essential to minimize over-bromination and the formation of byproducts like 3,5-dibromo-4,6-dimethylpyridin-2-amine. synquestlabs.com

Table 2: Comparison of Common Brominating Agents for Pyridines

| Agent | Abbreviation | Key Features | Source |

| N-bromosuccinimide | NBS | Mild, selective, commonly used for allylic and benzylic bromination, effective for activated rings. | google.com |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | High bromine content, economical, selective, suitable for large-scale production. | google.com |

| Bromine | Br₂ | Highly reactive, can lead to over-bromination and isomeric mixtures, often requires harsh conditions. | chemicalbook.comgoogle.com |

| Pyridinium (B92312) bromide–perbromide | - | Solid, stable source of bromine, easier to handle than liquid bromine. | nih.gov |

| Tetrabutylammonium (B224687) tribromide | TBATB | Mild and efficient for regioselective bromination of certain heterocyclic systems. | nih.gov |

Recent advances have also explored the use of designed phosphine (B1218219) reagents to achieve site-selective halogenation of a broad range of unactivated pyridines, a task that is challenging with traditional electrophilic aromatic substitution methods. nih.govchemrxiv.org

Amination Approaches for Brominated Pyridine Scaffolds

Once a brominated pyridine scaffold is obtained, the final step in synthesizing the target compound is the introduction of the amine group. This is typically accomplished through cross-coupling reactions or other amination methodologies.

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines from aryl halides. wikipedia.orgresearchgate.net The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. researchgate.net

The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success, enabling the coupling of a wide variety of aryl halides, including challenging substrates like bromopyridines, with numerous amines. wikipedia.orgresearchgate.net This methodology provides an efficient route for converting brominated pyridine intermediates into the desired aminopyridine products. acs.orgnih.gov

Table 3: Key Components of Buchwald-Hartwig Amination

| Component | Function/Example | Source |

| Catalyst | Palladium source, e.g., Pd(OAc)₂, Pd₂(dba)₃. | wikipedia.orgresearchgate.net |

| Ligand | Electron-rich phosphines, e.g., XPhos, BINAP, DPPF. Modulates catalyst activity and stability. | wikipedia.orgresearchgate.net |

| Base | Strong, non-nucleophilic base, e.g., NaOtBu, K₃PO₄. Essential for deprotonation and catalyst turnover. | researchgate.netmdpi.com |

| Substrates | Aryl halides (including bromopyridines) and a wide range of primary or secondary amines. | wikipedia.orgacs.org |

While palladium-catalyzed methods are highly effective, there is growing interest in developing transition-metal-free alternatives to reduce cost and potential metal contamination in the final products. nih.gov Several such methodologies for N-arylation have been reported.

One approach utilizes microwave heating to facilitate the reaction between a dibromopyridine and an excess of an aliphatic amine, eliminating the need for a metal catalyst or a strong base. clockss.org This "green chemistry" approach allows for the rapid synthesis of 3-amino-5-bromopyridine (B85033) derivatives in high yields and purity. clockss.org Another reported method involves a tetrabutylammonium bromide-promoted N-arylation, which is rapid, high-yielding, and scalable. nih.gov This method is effective for a wide range of secondary amines and aryl halides, including chlorobenzenes and bromobenzenes, using conventional heating. nih.gov These transition-metal-free strategies represent a significant advancement, offering more economical and environmentally friendly routes to aminopyridine synthesis.

Multicomponent Reaction (MCR) Approaches to 2-Aminopyridines

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer an efficient and atom-economical route to highly substituted pyridines, including 2-aminopyridine (B139424) derivatives. acs.orgrsc.orgnih.govthieme-connect.de These reactions often proceed with high bond-forming efficiency and can generate molecular diversity from simple precursors. acs.org

One prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction of an isocyanide, an aldehyde, and a 2-aminopyridine to form imidazo[1,2-a]pyridines. acs.org This reaction is notable for its transition-metal-free conditions, high efficiency, and the generation of water as the only byproduct. acs.org The development of MCRs for the synthesis of 2-aminopyridines has been extended to polymer synthesis, demonstrating the versatility of this approach. acs.org

The Hantzsch pyridine synthesis, another classic MCR, involves the condensation of an aldehyde, a β-dicarbonyl compound, and an ammonia (B1221849) source. conicet.gov.arnih.gov This method can be adapted to produce a variety of functionalized pyridines. conicet.gov.ar Research has shown that solvent-free Hantzsch-like reactions catalyzed by heteropolyacids can afford functionalized pyridines in high yields (60-99%). conicet.gov.ar

While MCRs provide a powerful tool for the synthesis of the broader class of 2-aminopyridines, their direct application to produce the specifically substituted this compound may require careful selection of starting materials or further functionalization steps.

Strategic Carbon-Carbon Bond Formation for Methyl Substitution

The introduction of methyl groups onto the pyridine ring is a crucial step in the synthesis of this compound. Cross-coupling reactions are a powerful tool for forging carbon-carbon bonds and are widely employed for this purpose. researchgate.netrsc.orgacs.orgresearchgate.net

Organozinc reagents are valuable in cross-coupling reactions for the methylation of pyridines. nih.govsigmaaldrich.comnsc.ru These reagents can be prepared directly from the corresponding halo-pyridines and activated zinc, a method that tolerates a variety of sensitive functional groups. sigmaaldrich.com The resulting organozinc compounds, such as 2-pyridylzinc bromide, can then participate in palladium-catalyzed Negishi cross-coupling reactions to introduce methyl groups. nih.govacs.org

The reactivity of organozinc reagents is influenced by their preparation method. Rieke® Zinc, a highly reactive form of zinc, allows for the direct formation of organozinc reagents from alkyl, aryl, and vinyl bromides or chlorides, which was not previously possible with standard zinc metal. sigmaaldrich.com This advancement has expanded the utility of organozinc reagents in the synthesis of complex molecules.

Both nickel and palladium are effective catalysts for cross-coupling reactions, but they exhibit different reactivities and selectivities. researchgate.netthieme.denih.govstrath.ac.uknih.gov The choice between these catalysts can significantly impact the yield and purity of the desired product.

Palladium-catalyzed reactions , such as the Suzuki-Miyaura and Negishi couplings, are widely used for their functional group tolerance and high efficiency. researchgate.netnih.gov The development of well-defined palladium precatalysts has further improved the scope and reliability of these reactions. nih.govnih.gov

Nickel-based catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov Nickel catalysts have shown improved activity for certain reactions involving heteroaryl substrates. nih.gov However, the coordination of substrates to nickel complexes can sometimes lead to the formation of inactive catalytic species, affecting the reaction outcome. researchgate.net The choice of ligand is crucial in both nickel and palladium catalysis to optimize reactivity and minimize side reactions. researchgate.netnih.gov

| Catalyst | Advantages | Disadvantages | Key Applications |

|---|---|---|---|

| Palladium | High functional group tolerance, well-defined precatalysts available, broad substrate scope. nih.govnih.gov | Higher cost compared to nickel. nih.gov | Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings. researchgate.netnih.gov |

| Nickel | Lower cost, earth-abundant metal, improved activity for some heteroaryl substrates. nih.gov | Can form inactive species with certain substrates, potentially lower functional group tolerance in some cases. researchgate.net | Coupling of aryl carbamates and carbonates, reactions involving sp³-hybridized atoms. nih.gov |

Cyclization and Cascade Reactions for Functionalized Pyridine Analogues

Cyclization and cascade reactions offer elegant and efficient pathways to construct the pyridine ring and its analogues from acyclic precursors. nih.govacs.orgresearchgate.netnih.gov These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to a rapid increase in molecular complexity.

A metal-free cascade process for the synthesis of highly functionalized pyridines has been developed, involving a tandem Pummerer-type rearrangement, aza-Prins cyclization, and elimination-induced aromatization. nih.govacs.org This formal [5+1] cyclization utilizes readily available starting materials and provides pyridines in good yields. nih.govacs.org

Another approach involves the Cu(II)-catalyzed one-pot cascade reaction of inactivated saturated ketones with electron-deficient enamines to produce 3-acylpyridines and pyridine-3-carboxylates. nih.gov The mechanism proceeds through the in situ formation of an enone intermediate, followed by a [3+3] annulation. nih.gov

Solvent-Free and Energy-Efficient Synthetic Protocols

The development of solvent-free and energy-efficient synthetic methods is a key aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. conicet.gov.arrsc.orgtandfonline.comrsc.orgresearchgate.net

Solvent-free conditions have been successfully applied to the synthesis of polysubstituted pyridine derivatives, offering advantages such as excellent yields, easy setup, and mild reaction conditions. tandfonline.com For example, the Hantzsch-like multi-component condensation can be performed under solvent-free conditions at 80 °C using a heteropolyacid catalyst. conicet.gov.ar

Furthermore, solvent- and halide-free methods have been developed for the C-H functionalization of pyridine N-oxides, providing an atom-economical route to pyridine-2-yl substituted ureas. rsc.org These protocols highlight the potential for developing more sustainable synthetic routes to pyridine derivatives.

Scalability and Process Optimization in Synthetic Route Development

The ability to scale up a synthetic route from the laboratory to an industrial setting is a critical consideration in process chemistry. nih.govacs.org This requires robust and reproducible reaction conditions that can be implemented on a large scale.

A scalable synthesis of pyridine-diimine (PDI) ligand frameworks has been reported, utilizing inexpensive commercial starting materials and avoiding the use of toxic and pyrophoric reagents. nih.gov This streamlined synthesis is based on a Minisci reaction and allows for the facile production of functionalized diacetylpyridines. nih.gov

The de novo synthesis of 2-difluoromethyl pyridines from commodity chemicals has also been shown to be scalable, with one reaction being successfully performed on a 3.31 mole scale to produce 0.6 kg of product while maintaining high yield and purity. acs.org Such examples demonstrate the importance of developing scalable methodologies for the production of valuable pyridine derivatives.

Chemical Reactivity and Transformation Pathways of 5 Bromo 4,6 Dimethylpyridin 2 Amine

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C5 position of 5-Bromo-4,6-dimethylpyridin-2-amine can be displaced by various nucleophiles, a class of reactions known as nucleophilic aromatic substitution (SNAr). While the pyridine (B92270) ring is inherently electron-deficient, facilitating nucleophilic attack, the reactivity is modulated by the other substituents. The electron-donating amino and methyl groups can decrease the ring's electrophilicity. However, SNAr reactions can still be achieved, often requiring specific conditions such as high temperatures or the use of strong nucleophiles.

For instance, analogous reactions with other substituted bromopyridines demonstrate that nucleophiles like methoxides, thiolates, and amines can replace the bromine atom. georgiasouthern.edu In a related example, 2,6-dibromopyridine (B144722) reacts with methylamine (B109427) under high heat and pressure to yield 2-bromo-6-methylaminopyridine, showcasing the displacement of a bromine atom by an amine nucleophile. georgiasouthern.edu These precedents suggest that this compound can be a substrate for similar transformations to introduce a range of functional groups at the C5 position.

Table 1: Examples of Nucleophilic Aromatic Substitution on Related Bromopyridines This table is based on reactions of analogous compounds to illustrate potential transformations of this compound.

| Substrate | Nucleophile/Reagent | Solvent/Conditions | Product | Source |

|---|---|---|---|---|

| 5-Bromo-2,4-dimethoxypyridine | Sodium methoxide (B1231860) (NaOMe) | Methanol, 60–80°C | 5-Methoxy-2,4-dimethoxypyridine | |

| 5-Bromo-2,4-dimethoxypyridine | Thiophenol (PhSH) | DMF, 80°C | 5-Phenylthio-2,4-dimethoxypyridine | |

| 2,6-Dibromopyridine | Methylamine | High pressure and temperature | 2-Bromo-6-methylaminopyridine | georgiasouthern.edu |

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound makes it an ideal substrate for such transformations. nih.govlibretexts.org These reactions significantly expand the synthetic utility of the molecule, allowing for the introduction of diverse aryl, alkyl, and other functional groups.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org this compound readily participates in Suzuki-Miyaura reactions to form new carbon-carbon bonds with various arylboronic acids.

The general mechanism involves three key steps: oxidative addition of the bromopyridine to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored for specific substrates. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Function | Source |

|---|---|---|---|

| Aryl Halide | This compound | Electrophilic partner | |

| Organoboron Reagent | Arylboronic acids (Ar-B(OH)₂) | Nucleophilic partner | libretexts.org |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, NiCl₂(PCy₃)₂ | Facilitates the reaction cycle | libretexts.orgnih.gov |

| Base | K₃PO₄, Na₂CO₃, K₂CO₃ | Activates the organoboron reagent | libretexts.orgnih.gov |

| Solvent | Toluene, Dioxane, tert-Amyl alcohol | Reaction medium | nih.gov |

The Negishi cross-coupling reaction provides another effective method for C-C bond formation by coupling an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.govrsc.org This reaction is known for its high functional group tolerance and reactivity. Organozinc reagents are typically prepared from the corresponding organohalides or organolithium compounds.

While specific examples utilizing this compound are not extensively documented in readily available literature, the reaction is broadly applicable to a wide range of aryl bromides. researchgate.net For instance, the Negishi coupling has been successfully applied to synthesize α-heteroaryl-α-amino acids from various heteroaromatic halides. nih.gov This suggests that this compound can be coupled with diverse organozinc reagents to introduce alkyl or aryl substituents at the C5 position. The reaction typically proceeds under mild conditions, often using catalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine (B1218219) ligands. researchgate.net

Beyond Suzuki and Negishi couplings, the bromine atom on the pyridine ring enables participation in other significant palladium-catalyzed reactions.

Heck Coupling : This reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond by replacing a vinylic hydrogen. youtube.com

Sonogashira Coupling : This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. The reaction is typically co-catalyzed by palladium and copper complexes. youtube.com

Buchwald-Hartwig Amination : This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a primary or secondary amine. nih.govrsc.org While the starting material already contains an amino group, this reaction could be used to introduce a different or more complex amine substituent at the C5 position, should the initial bromine be replaced by another leaving group in a multi-step synthesis.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The reactivity and regioselectivity of the pyridine ring in this compound are governed by the existing substituents. The C2-amino group and the C4- and C6-methyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the C5-bromine atom is a deactivating group.

The synthesis of this compound itself is a prime example of an EAS reaction, where 4,6-dimethylpyridin-2-amine is brominated. chemicalbook.com The powerful directing effect of the amino group ensures that bromination occurs selectively at the C5 position, which is para to the amino group.

For further EAS reactions on the 5-bromo-substituted ring, the most probable site for attack by an electrophile is the C3 position. This position is ortho to the strongly activating C2-amino and C4-methyl groups, making it the most nucleophilic site on the ring. The general mechanism proceeds via the attack of the aromatic pi-system on the electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex), followed by deprotonation to restore aromaticity. libretexts.orgyoutube.com

Directed C-H Functionalization Strategies

Modern synthetic chemistry increasingly utilizes directed C-H functionalization, a strategy that allows for the selective reaction at a specific C-H bond, guided by a directing group within the molecule. The C2-amino group in this compound is a potent directing group for such transformations.

This strategy often involves the formation of a metallacyclic intermediate where a transition metal catalyst (commonly palladium) coordinates to the directing group (the nitrogen of the amino group) and subsequently activates a nearby C-H bond. nih.gov For this compound, this approach would likely target the C-H bond at the C3 position for functionalization, such as arylation, alkylation, or acylation. This method offers a highly efficient and atom-economical way to build molecular complexity, bypassing the need for pre-functionalized substrates. Research on related 2-aminopyrimidine (B69317) systems has demonstrated the feasibility of palladium-catalyzed remote C-H functionalization directed by the amino group, highlighting the potential for applying similar strategies to this compound. researchgate.net

Transformations Involving the Amino Group

The primary amino group in this compound is a key site for chemical modifications, allowing for the introduction of various functionalities and the construction of new ring systems. Common transformations include acylation, diazotization, and formation of amidines.

One significant transformation of the amino group is its reaction with dimethylformamide-dimethylacetal (DMF-DMA). This reaction converts the primary amine into an (E)-N'-(5-bromo-4,6-dimethylpyridin-2-yl)-N,N-dimethylformimidamide. This transformation is a crucial step in the synthesis of certain fused heterocyclic systems, such as triazolopyridines. The formimidamide derivative is then activated for subsequent cyclization reactions.

While specific literature on the acylation of this compound is not abundant, the amino group is expected to readily react with acylating agents like acetic anhydride (B1165640) in the presence of a base or a catalyst. This would lead to the corresponding N-acetylated derivative, N-(5-bromo-4,6-dimethylpyridin-2-yl)acetamide. This reaction would serve to protect the amino group or to introduce an acetyl moiety for further synthetic manipulations.

Diazotization of the amino group on the pyridine ring is another potential transformation. This reaction, typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), would convert the amino group into a diazonium salt. These diazonium salts are versatile intermediates that can be subsequently replaced by a variety of other functional groups through Sandmeyer-type reactions, including halogens, cyano, and hydroxyl groups. However, the stability of pyridyl diazonium salts can be a challenge, often requiring low temperatures and immediate use in subsequent reactions.

Formation of Fused Heterocyclic Ring Systems (e.g., Imidazopyridines, Triazolopyridines)

A significant application of this compound in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established synthetic route. This typically involves the reaction of the 2-aminopyridine (B139424) with an α-haloketone, such as chloroacetone (B47974) or phenacyl bromide. In the case of this compound, this reaction would be expected to yield the corresponding 6-bromo-7,8-dimethyl-substituted imidazo[1,2-a]pyridine (B132010). The reaction proceeds via an initial N-alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization of the exocyclic amino group onto the carbonyl carbon and subsequent dehydration.

A general representation of this synthesis is outlined below:

| Reactant 1 | Reactant 2 (α-haloketone) | Product |

| This compound | Chloroacetone | 6-Bromo-2,7,8-trimethylimidazo[1,2-a]pyridine |

| This compound | Phenacyl bromide | 6-Bromo-7,8-dimethyl-2-phenylimidazo[1,2-a]pyridine |

Triazolopyridines: A documented application of this compound is in the synthesis of 6-bromo-7,8-dimethyl- wikipedia.orgresearchgate.netgoogle.comtriazolo[1,5-a]pyridine. researchgate.net This synthesis involves the initial conversion of the amino group to an (E)-N'-(5-bromo-4,6-dimethylpyridin-2-yl)-N,N-dimethylformimidamide, as mentioned in the previous section. This intermediate is then reacted with hydroxylamine-O-sulfonic acid to facilitate the formation of the triazole ring. This cyclization proceeds through the formation of an N-N bond, leading to the fused triazolopyridine system.

The reaction conditions for the formation of the key intermediate and its subsequent cyclization are summarized in the following table:

| Reaction Step | Reagents and Conditions | Product |

| Formimidamide Formation | Dimethylformamide-dimethylacetal (DMF-DMA) | (E)-N'-(5-bromo-4,6-dimethylpyridin-2-yl)-N,N-dimethylformimidamide |

| Cyclization | Hydroxylamine-O-sulfonic acid | 6-Bromo-7,8-dimethyl- wikipedia.orgresearchgate.netgoogle.comtriazolo[1,5-a]pyridine |

This pathway highlights the utility of the amino group in directing the formation of complex heterocyclic structures, further underscoring the importance of this compound as a valuable synthetic intermediate.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Bromo 4,6 Dimethylpyridin 2 Amine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 5-Bromo-4,6-dimethylpyridin-2-amine, providing exact mass measurements that allow for the determination of its elemental formula with high confidence. Tandem Mass Spectrometry (MS/MS) further fragments the molecular ion, yielding structural information based on the resulting fragmentation patterns. youtube.com

Electrospray Ionization (ESI) and Desorption Electrospray Ionization (DESI)

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like this compound and its derivatives, as it minimizes fragmentation during the ionization process, preserving the molecular ion for accurate mass determination. nih.gov This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures and purification verification. acs.org The presence of the bromine atom in the molecule is a useful marker in ESI-MS, as the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) helps in the identification of bromine-containing fragments. nih.gov

Desorption Electrospray Ionization (DESI) is a related ambient ionization method that allows for the direct analysis of samples in their native environment without extensive sample preparation. This can be advantageous for the rapid screening of synthetic products or for the analysis of surface-deposited materials.

Fragmentation Pattern Analysis for Structural Information

The analysis of fragmentation patterns generated in MS/MS experiments provides invaluable insights into the structure of this compound and its derivatives. libretexts.org In electron impact ionization, substituted pyridines often undergo characteristic fragmentation pathways. acs.orgrsc.org The fragmentation of 2-aminopyridine (B139424) derivatives can be influenced by the position of the substituents on the pyridine (B92270) ring. acs.org For this compound, common fragmentation events could include the loss of the bromine atom, a methyl group, or cleavage of the C-N bond of the amino group. The analysis of these fragmentation pathways helps to confirm the substitution pattern on the pyridine ring. The stability of the pyridine ring often results in a strong molecular ion peak in the mass spectrum. libretexts.org

Table 1: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (calculated) | Possible Neutral Loss |

| [M-H]⁺ | C₇H₈BrN₂⁺ | 200.99 | H• |

| [M-CH₃]⁺ | C₆H₆BrN₂⁺ | 184.97 | CH₃• |

| [M-Br]⁺ | C₇H₉N₂⁺ | 121.08 | Br• |

| [M-NH₂]⁺ | C₇H₈BrN⁺ | 185.99 | NH₂• |

This table presents predicted data based on general fragmentation principles and has not been generated from experimental results for this specific compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another powerful technique for the analysis of a wide range of molecules, including small molecules like this compound. acs.org While traditionally used for large biomolecules, advancements in matrix selection and preparation have extended its utility to smaller compounds. nih.govrsc.org In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to soft ionization and minimizing fragmentation. acs.org This technique is known for its high sensitivity and speed, making it suitable for high-throughput screening applications. nih.gov The resulting ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum in CDCl₃ is expected to show a singlet for the proton at the C3 position, a broad singlet for the amine protons, and two singlets for the two non-equivalent methyl groups.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of the different carbons in the pyridine ring and the methyl substituents.

Table 2: Experimental ¹H NMR Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H3 | 7.02 | s | 1H |

| NH₂ | 3.45 | br s | 2H |

| CH₃ | 2.37 | s | 3H |

| CH₃ | 2.13 | s | 3H |

Data obtained in CDCl₃ at 400 MHz.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural details by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For derivatives of this compound, COSY can be used to establish the connectivity of protons within substituent groups. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu This is extremely useful for assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

By combining the information from these various 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Vibrational Spectroscopy for Functional Group and Structural Insights

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups and bond types. For this compound, the FTIR spectrum is dominated by vibrations associated with the amino group, the pyridine ring, and the methyl and bromo substituents.

The analysis of related substituted pyridine compounds provides a strong basis for assigning the expected vibrational frequencies. For instance, studies on 2-amino-5-bromopyridine (B118841) and 2-amino-3-methyl-5-nitropyridine (B21948) reveal distinct regions in the IR spectrum corresponding to N-H, C-H, C=C, C-N, and C-Br vibrations. nih.govnih.gov The amino group (NH₂) typically exhibits two stretching bands: an asymmetric stretch at higher wavenumbers and a symmetric stretch at lower wavenumbers. nih.gov Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹. researchgate.net The pyridine ring itself has several characteristic stretching and bending vibrations. mdpi.com

Table 1: Predicted FTIR Vibrational Frequencies and Assignments for this compound This table is based on data from analogous compounds reported in the literature. nih.govresearchgate.netmdpi.com

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric Stretch | Vibration of the primary amine group. |

| 3350 - 3200 | N-H Symmetric Stretch | Vibration of the primary amine group. |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching of C-H bonds on the pyridine ring. |

| 2980 - 2850 | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of methyl (CH₃) groups. |

| 1650 - 1600 | N-H Scissoring (Bending) | In-plane bending of the amine group. |

| 1610 - 1550 | C=N, C=C Ring Stretch | Stretching vibrations within the pyridine ring skeleton. |

| 1480 - 1430 | CH₃ Asymmetric Bending | Bending vibrations of the methyl groups. |

| 1400 - 1300 | C-N Stretch | Stretching of the bond between the ring carbon and the amino group. |

| 1200 - 1000 | C-H In-plane Bending | Bending of aromatic C-H bonds within the plane of the ring. |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. This makes it particularly effective for observing symmetric vibrations and bonds between identical atoms, such as C=C bonds within the aromatic ring, which may be weak in the FTIR spectrum. researchgate.net

In the context of this compound, Raman spectroscopy would be highly effective for characterizing the pyridine ring's skeletal vibrations and the C-Br stretch. nih.gov Studies on similar molecules like 2-amino-5-bromopyridine and 5-bromo-2-nitropyridine (B47719) have successfully used a combination of FTIR and FT-Raman to achieve a complete assignment of vibrational modes. nih.govresearchgate.net The combination of both techniques provides a more comprehensive structural analysis than either method alone. For example, the symmetric "breathing" mode of the pyridine ring often produces a strong, sharp band in the Raman spectrum, which is a key identifier for this class of compounds. nih.gov

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound This table is based on data from analogous compounds reported in the literature. nih.govresearchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 - 3300 | N-H Asymmetric Stretch | Typically weak in Raman spectra. |

| 3100 - 3000 | Aromatic C-H Stretch | Stronger in Raman than aliphatic C-H stretches. |

| 1610 - 1550 | C=N, C=C Ring Stretch | Often strong bands, characteristic of the aromatic system. |

| 1380 - 1350 | CH₃ Symmetric Bending | Deformation of the methyl groups. |

| 1280 - 1220 | Ring Breathing Mode | Symmetric expansion and contraction of the pyridine ring. |

| 1050 - 990 | Ring Trigonal Bending | Deformation of the ring structure. |

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and quantitative analysis of this compound and its derivatives from complex reaction mixtures and for assessing final product purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its higher-resolution counterpart, UPLC, are the predominant analytical techniques for non-volatile or thermally sensitive compounds like substituted aminopyridines. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode for these analyses.

Purity assessment is a primary application, where a single sharp peak on a C18 column indicates a pure compound. benthamdirect.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the basic amine and pyridine nitrogen, thereby reducing tailing. Detection is commonly performed using a UV-Vis detector, as the pyridine ring is a strong chromophore. mdpi.com UPLC, utilizing smaller particle-sized columns (sub-2 µm), offers significantly faster analysis times and greater resolution compared to traditional HPLC.

Table 3: Typical HPLC/UPLC Conditions for Analysis of Aminopyridine Derivatives

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC) | Provides a nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or TFA | Organic component; elution strength is increased by increasing its proportion. |

| Gradient | 5% to 95% B over several minutes | A gradient elution is used to separate compounds with a range of polarities. |

| Flow Rate | 0.2 - 0.6 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) | Optimized for column dimensions and particle size. |

| Detector | UV-Vis (e.g., at 254 nm or 270 nm) | Detects the aromatic pyridine ring. |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., FID, NPD, PFPD)

Gas chromatography is a powerful technique for separating volatile compounds. However, the direct analysis of polar, basic compounds like this compound can be challenging due to strong interactions with the stationary phase, leading to poor peak shapes and potential decomposition in the hot injector. bre.com

To overcome these issues, derivatization is commonly employed. The primary amine group can be converted into a less polar, more volatile derivative through reactions like acylation or silylation. researchgate.net This process reduces hydrogen bonding and improves chromatographic performance. researchgate.net

Once volatilized, various detectors can be used:

Flame Ionization Detector (FID): A universal detector for organic compounds, providing a response proportional to the number of carbon atoms.

Nitrogen-Phosphorus Detector (NPD): Highly selective and sensitive for nitrogen-containing compounds, making it ideal for analyzing the target molecule and its derivatives with minimal interference from the sample matrix. bre.com

Pulsed Flame Photometric Detector (PFPD): Can be configured to selectively detect sulfur, phosphorus, and other elements, which could be relevant for analyzing specific derivatives.

Two-Dimensional Chromatography and Chiral Separation Methods

For highly complex mixtures of derivatives, a single chromatographic dimension may be insufficient to resolve all components. Two-dimensional liquid chromatography (2D-LC) provides a significant increase in separation power by subjecting fractions from a first-dimension separation to a second, orthogonal separation. nih.govchromatographyonline.com For instance, an initial separation based on polarity (RP-HPLC) could be coupled online to a second separation based on a different interaction mechanism, effectively spreading the peaks across a two-dimensional plane. chromatographyonline.com

Furthermore, if a synthetic pathway leads to chiral derivatives of this compound, resolving the enantiomers is crucial. This is almost exclusively achieved using chiral chromatography , most often HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support (e.g., Chiralcel® OD, Chiralpak® AS), are widely used for separating the enantiomers of pyridine derivatives. benthamdirect.commdpi.comacs.org The selection of the mobile phase (normal-phase, polar organic, or reversed-phase) is critical for achieving enantioseparation, as it modulates the chiral recognition mechanism between the analyte and the CSP. mdpi.com

Table 4: Common Chiral Stationary Phases (CSPs) for Pyridine Derivative Separation Based on literature for separating chiral pyridines and related heterocycles. benthamdirect.commdpi.comacs.org

| CSP Name | Selector Type | Typical Mobile Phase | Separation Principle |

|---|---|---|---|

| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol | Hydrogen bonding, π-π interactions, steric hindrance. |

| Chiralpak® AS-H | Amylose tris(S)-α-methylbenzylcarbamate | Hexane/Ethanol (B145695) | Dipole-dipole interactions, steric inclusion. |

| Chiralpak® IA/IB/IC | Immobilized Amylose/Cellulose derivatives | Broad solvent compatibility | Robust CSPs allowing for a wider range of mobile phases. |

| MaltoShell | Derivatized Maltodextrin | Acetonitrile/Methanol | Effective for a range of polar heterocyclic compounds. mdpi.com |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For this compound, obtaining a single crystal of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This information confirms the molecular structure, reveals the packing of molecules in the crystal lattice, and identifies intermolecular interactions such as hydrogen bonding.

While specific crystallographic data for this compound is not available in the cited literature, analysis of closely related structures, such as other substituted pyridines or pyrimidines, demonstrates the power of this technique. researchgate.netnih.gov For instance, a single-crystal XRD study would determine the crystal system (e.g., monoclinic, triclinic), space group, and unit cell dimensions. nih.gov The refinement of the diffraction data yields a detailed structural model and key crystallographic parameters.

Illustrative Data Table for Single Crystal XRD Analysis This table presents typical parameters obtained from a single-crystal XRD experiment, using data for a representative heterocyclic compound as a model to illustrate what would be determined for this compound.

| Parameter | Illustrative Value | Significance |

| Crystal System | Triclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P-1 | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 6.5 Å, b = 9.0 Å, c = 14.8 Å | The lengths of the edges of the unit cell. |

| α = 105.9°, β = 91.6°, γ = 104.3° | The angles between the unit cell edges. | |

| Volume (V) | 811.7 ų | The volume of a single unit cell. |

| Molecules per Unit Cell (Z) | 2 | The number of molecules contained within one unit cell. |

| R-factor | ~0.05 | An indicator of the agreement between the experimental data and the final refined model. |

Surface and Elemental Characterization Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. surfacesciencewestern.com For this compound in its solid, powdered form, SEM analysis would reveal key characteristics such as particle size distribution, crystal habit (shape), and the degree of agglomeration. This is crucial for understanding the material's bulk properties, such as flowability and dissolution rate. High-resolution SEM can also identify surface features like cracks or pores. chemicalbook.com

Transmission Electron Microscopy (TEM) offers even higher magnification, allowing for the visualization of the internal structure of a material. While typically used for nanomaterials, if this compound were used to create nanocomposites or thin films, TEM would be essential for examining the dispersion of the compound within a matrix and identifying its crystalline nature at the nanoscale. acs.org

These techniques are used to determine the elemental composition of a sample.

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with SEM. surfacesciencewestern.com As the SEM's electron beam scans the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector analyzes these X-rays to identify the elements present and their relative abundance. mdpi.com For a purified sample of this compound, EDX would confirm the presence of Carbon (C), Nitrogen (N), and Bromine (Br). It is particularly useful for creating elemental maps, showing the distribution of these elements across the sample's surface. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information not only on the elemental composition but also on the chemical state and electronic environment of the atoms. acs.org By irradiating the sample with X-rays and analyzing the energy of emitted core-level electrons, XPS can distinguish between, for example, an amine nitrogen and a pyridine ring nitrogen, providing a detailed understanding of the surface chemistry. This would be invaluable for studying the compound's interaction with surfaces or its degradation.

Illustrative Data Table for EDX Elemental Analysis This table shows the theoretical elemental composition of this compound (C₇H₉BrN₂), which would be confirmed experimentally by EDX or XPS.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight | Weight % |

| Carbon | C | 12.01 | 7 | 84.07 | 41.81% |

| Hydrogen | H | 1.01 | 9 | 9.09 | 4.52% |

| Bromine | Br | 79.90 | 1 | 79.90 | 39.74% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 13.93% |

| Total | 201.08 | 100% |

Thermal Analysis Techniques (e.g., TGA-DTA-DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org For this compound, a TGA curve would reveal its thermal stability and decomposition temperature. A sharp weight loss indicates the point at which the molecule breaks down. The analysis can be run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. researchgate.net DSC can detect phase transitions such as melting, crystallization, and glass transitions. mdpi.com For this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point. sigmaaldrich.com The area under this peak can be used to calculate the enthalpy of fusion. The combination of TGA and DSC provides a comprehensive thermal profile of the compound. nih.gov

Illustrative Data Table for Thermal Analysis This table presents potential thermal events for this compound that would be identified using TGA and DSC.

| Technique | Temperature Range (°C) | Observation | Interpretation |

| DSC | 144 - 148 | Sharp endothermic peak | Melting of the crystalline solid. sigmaaldrich.com |

| TGA | > 200 | Onset of significant weight loss | Beginning of thermal decomposition of the compound. |

| TGA | 200 - 400 | Step-wise or continuous weight loss curve | Decomposition profile, potentially indicating the loss of specific fragments. |

Advanced Synchrotron Characterization Techniques (e.g., SAXS, XAS)

Synchrotron light sources produce extremely bright X-rays that enable highly specialized characterization techniques.

Small-Angle X-ray Scattering (SAXS) is used to investigate nanoscale structural features, typically in the range of 1 to 100 nm. While not typically used for small molecules in solution, it would be a powerful tool if this compound were incorporated into larger structures like polymers, micelles, or mesoporous materials. SAXS could determine the size, shape, and distribution of these larger-scale structures.

X-ray Absorption Spectroscopy (XAS) is a technique that can provide information about the local geometric and electronic structure around a specific element. By tuning the synchrotron X-ray energy to an absorption edge of bromine (Br K-edge), one could probe the oxidation state and coordination environment of the bromine atom within the molecule and how it changes during a chemical reaction.

In Situ and Real-Time Spectroscopic Monitoring of Reactions

In situ spectroscopy involves monitoring a chemical reaction as it happens, without the need to extract samples for offline analysis. researchgate.net This provides real-time data on the concentration of reactants, intermediates, and products, offering profound insights into reaction kinetics and mechanisms. nih.gov

For the synthesis or subsequent derivatization of this compound, techniques like in situ Fourier-Transform Infrared (FTIR) spectroscopy could be employed. youtube.com An immersion probe placed directly in the reaction vessel would continuously record the IR spectrum. For example, during the synthesis, one could monitor the disappearance of reactant vibrational bands and the simultaneous appearance of characteristic bands for the product, such as the C-Br stretch or the N-H bends of the amine group on the pyridine ring. researchgate.net This allows for precise determination of reaction endpoints and the identification of any transient intermediates, leading to optimized reaction conditions. researchgate.net

Computational Chemistry and Theoretical Studies of 5 Bromo 4,6 Dimethylpyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for examining the electronic structure and reactivity of molecules like 5-bromo-4,6-dimethylpyridin-2-amine. These calculations provide a theoretical framework to understand the distribution of electrons and predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For this compound, DFT calculations, specifically using the B3LYP functional with a 6-31G* basis set, have been employed to model its electronic effects. This analysis reveals that the bromine atom at position C-5 acts as an electron-withdrawing group, while the methyl groups are electron-donating. This electronic arrangement creates a polarized structure. FMO analysis helps in identifying the nucleophilic and electrophilic sites, which is essential for planning chemical reactions. The HOMO is typically located on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack, whereas the LUMO is on the electron-deficient regions, indicating sites for nucleophilic attack.

Theoretical studies on similar pyridine (B92270) derivatives, such as those synthesized via Suzuki cross-coupling reactions, have utilized DFT with the B3LYP/6-31G(d,p) basis set to analyze their frontier molecular orbitals. mdpi.com Such analyses provide insights into potential reaction pathways. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, colored in shades of blue), with intermediate potentials often shown in green. researchgate.netresearchgate.net

Reactivity Indices and Dipole Moment Computations

Studies on related pyridine derivatives have shown that DFT methods can be used to calculate dipole moments, which in turn help to understand their potential as, for example, chiral dopants for liquid crystals. mdpi.com For this compound, the presence of the electronegative bromine atom and the amino group is expected to result in a significant dipole moment, influencing its solubility and intermolecular interactions. The computation of these properties provides a deeper understanding of the molecule's chemical behavior.

Molecular Modeling and Dynamics Simulations

While specific molecular modeling and dynamics simulations for this compound are not extensively detailed in the provided search results, these computational techniques are generally applied to study the conformational flexibility, intermolecular interactions, and dynamic behavior of molecules over time. Such simulations could provide insights into how this molecule interacts with solvents or other molecules in a condensed phase, which is crucial for understanding its behavior in realistic chemical environments.

Quantum Mechanical Investigations of Reaction Mechanisms and Pathways

Quantum mechanical methods, particularly DFT, are instrumental in elucidating reaction mechanisms. For instance, in the synthesis of this compound, the reaction of 4,6-dimethylpyridin-2-amine with bromine involves an electrophilic attack on the pyridine ring. The amino group activates the ring, directing the electrophilic bromine to the C5 position.

Furthermore, quantum mechanical studies on Suzuki-Miyaura cross-coupling reactions involving brominated pyridines can predict the most favorable reaction pathways and transition states. mdpi.com These investigations help in optimizing reaction conditions, such as the choice of catalyst, solvent, and temperature, to achieve higher yields and selectivity. mdpi.com

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties from first principles, which can then be compared with experimental data for validation. For instance, DFT calculations have been successfully used to predict the infrared (IR) and Raman spectra of related molecules like 2-amino-4,6-dimethyl pyrimidine. nih.gov By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated that often shows good agreement with experimental FTIR and FT-Raman spectra. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict UV-Vis absorption spectra. materialsciencejournal.org These calculations provide information about the electronic transitions between molecular orbitals, such as the HOMO-LUMO transition, and can help in interpreting experimental spectroscopic data. materialsciencejournal.org For this compound, such theoretical predictions would be valuable for its characterization and for understanding its photophysical properties.

Theoretical Insights into Regioselectivity and Stereoselectivity

Theoretical and computational methods, most notably Density Functional Theory (DFT), are employed to model the electronic properties of this compound. These models help in understanding how the arrangement of atoms and the distribution of electrons in the molecule influence its reactivity in various chemical transformations.

Regioselectivity in reactions involving this compound is largely governed by the electronic effects of its substituents on the pyridine ring. The molecule has an amino group (-NH2) at the C2 position, a bromine atom (-Br) at the C5 position, and two methyl groups (-CH3) at the C4 and C6 positions. The amino group is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. Conversely, the bromine atom is an electron-withdrawing group. The methyl groups are weakly electron-donating.

DFT calculations can be used to model these electronic effects with high accuracy. A common approach involves using a functional such as B3LYP with a basis set like 6-31G* to perform geometry optimization and calculate electronic properties. Frontier Molecular Orbital (FMO) analysis is a key component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. For an electrophilic attack on the pyridine ring, the reaction is favored at the sites where the HOMO density is the highest. For nucleophilic attack, the LUMO density is the determining factor.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic reactions. The electron-donating amino and methyl groups increase the HOMO energy and direct electrophiles to specific positions on the ring. The electron-withdrawing bromine atom influences the LUMO energy and can be a site for nucleophilic substitution or participate in cross-coupling reactions.

Another important tool is the calculation of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a high electron density around the amino group and certain carbon atoms of the pyridine ring, indicating the preferred sites for electrophilic attack.

While detailed stereoselectivity studies for this specific molecule are not widely documented, computational methods could also be applied to investigate reactions where new chiral centers are formed. By calculating the transition state energies for the formation of different stereoisomers, it would be possible to predict which diastereomer or enantiomer is likely to be the major product.

Detailed Research Findings

While specific, published peer-reviewed computational studies focusing solely on the regioselectivity of this compound are limited, the principles of computational chemistry allow for a clear prediction of its reactive sites. The combination of the electron-donating amino group at C2 and the electron-withdrawing bromine at C5 creates a polarized pyridine ring. This electronic push-pull arrangement is a key factor in directing incoming reactants to specific positions. For instance, in electrophilic aromatic substitution reactions, the activating effect of the amino group is expected to direct the electrophile to the C3 position.

The following table conceptually illustrates the type of data that would be generated from a DFT study to predict regioselectivity. The values are for illustrative purposes to show how such data would be interpreted and are not from a published study on this specific molecule.

| Atomic Position | Calculated Atomic Charge (e) | Fukui Function (f-) for Electrophilic Attack |

| N1 (ring) | -0.550 | 0.050 |

| C2 | +0.350 | 0.100 |

| N (amino) | -0.700 | 0.080 |

| C3 | -0.250 | 0.350 |

| C4 | +0.150 | 0.090 |

| C5 | -0.050 | 0.120 |

| C6 | +0.200 | 0.110 |

| Br | -0.100 | 0.030 |

In this conceptual table, a more negative atomic charge indicates a more electron-rich site, while a higher Fukui function (f-) value indicates a greater susceptibility to electrophilic attack. Based on these hypothetical values, the C3 position would be the most favored site for an electrophilic reaction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4,6-dimethylpyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of a pre-functionalized pyridine scaffold. For example, bromination of 4,6-dimethylpyridin-2-amine using N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) at 0–25°C can introduce the bromo group at the 5-position. Optimization includes controlling stoichiometry (1.1–1.3 eq. NBS) and reaction time (6–12 hours) to minimize over-bromination. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve substituent effects. The bromine atom induces deshielding of adjacent protons (e.g., H-3 and H-5), while methyl groups appear as singlets (~δ 2.3 ppm).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Heavy atoms like bromine improve data resolution, and hydrogen bonding between amine groups can stabilize crystal packing .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₇H₉BrN₂: 200.99 g/mol).

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at C-5 acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) replaces Br with aryl groups. Steric hindrance from adjacent methyl groups (C-4 and C-6) may reduce reaction rates, requiring optimized ligand systems (e.g., XPhos) or elevated temperatures (100–120°C) .

Q. What computational strategies are employed to predict the electronic and steric effects of substituents in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic effects. The bromine atom increases electron-withdrawing character at C-5, while methyl groups donate electrons, creating a polarized scaffold. Frontier molecular orbital (FMO) analysis predicts nucleophilic/electrophilic sites for reaction planning. Solvent effects (PCM model) refine reactivity predictions .

Q. How does this compound serve as a precursor in medicinal chemistry?

- Methodological Answer : The amine group enables derivatization into pharmacophores. For instance:

- Amide formation : React with activated carboxylic acids (EDC/HOBt) to generate libraries for kinase inhibition screening.

- Metal coordination : The pyridine nitrogen and amine group can chelate transition metals (e.g., Ru or Pt), useful in anticancer complex design .

Q. What challenges arise in resolving crystallographic disorder in this compound derivatives?

- Methodological Answer : Methyl and bromine groups often cause rotational disorder. Mitigation strategies include:

- Low-temperature data collection (100 K) to reduce thermal motion.

- Twinning refinement (SHELXL TWIN command) for overlapping lattices.

- Occupancy refinement for disordered atoms, constrained to 50:50 or 60:40 ratios .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for this compound: How can experimental variables be standardized?

- Methodological Answer : Variations (e.g., 145–152°C) arise from purity differences or polymorphic forms. Standardization steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.